molecular formula C19H18 B3289225 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene CAS No. 856413-75-7

6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene

Cat. No.: B3289225
CAS No.: 856413-75-7
M. Wt: 246.3 g/mol
InChI Key: IAQUXCVKPCUGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Polycyclic Hydrocarbon Chemistry

Polycyclic hydrocarbons (PHCs) are a major class of organic compounds composed of two or more fused aromatic or non-aromatic rings. These molecules are ubiquitous, formed through both natural and anthropogenic processes. The arrangement of the fused rings dictates the molecule's planarity, stability, and electronic characteristics. The study of PHCs is a mature field, yet it continually evolves with the synthesis of new, complex architectures that challenge existing theories of aromaticity and reactivity. The introduction of substituents and saturated rings, as seen in 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene, further diversifies the properties and potential functionalities of these systems.

Significance of Indacene-Based Scaffolds in Advanced Chemical Research

The s-indacene (B1235719) core, a tricyclic system consisting of a central six-membered ring fused with two five-membered rings, is a particularly noteworthy scaffold in advanced chemical research. chemrxiv.org The electronic structure of the parent s-indacene, with its 12 π-electrons, has been a subject of considerable interest due to its mixed aromatic/anti-aromatic character. chemrxiv.org This unique electronic nature makes s-indacene and its derivatives highly promising candidates for the development of novel organic electronic materials. researchgate.netgoogle.com

Researchers have explored how modifying the s-indacene core, through substitution or fusion with other ring systems, can tune its electronic properties for specific applications. nih.gov Derivatives of s-indacene have been investigated for their potential use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. google.comresearchgate.net The ability to functionalize the indacene scaffold allows for the rational design of molecules with tailored frontier molecular orbital energy levels, which are crucial for efficient charge transport and light absorption in electronic devices. chemrxiv.orgresearchgate.net

Overview of Current Research Trajectories Relevant to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs place it within significant current research trajectories. The functionalization of tetrahydro-s-indacene cores is a key strategy for creating new molecules with desired properties. nih.gov

The primary documented application for this compound is as a precursor in the synthesis of metallocene catalysts. nih.gov Metallocenes are organometallic compounds that are highly effective as catalysts in olefin polymerization, producing polymers with specific tacticities and molecular weight distributions. vot.pltripod.comhhu.deresearchgate.net The indacenyl ligand, derived from compounds like this compound, can be coordinated to a transition metal center (such as zirconium or titanium) to form a catalyst with unique steric and electronic properties that influence the polymerization process. nih.govtripod.com

The methyl and phenyl substituents on the tetrahydro-s-indacene framework are crucial for tuning the properties of the resulting metallocene catalyst. These groups can influence the catalyst's solubility, stability, and the stereoselectivity of the polymerization reaction. Therefore, the current research relevance of this compound lies in its role as a sophisticated building block for creating high-performance polymerization catalysts.

Below is a data table summarizing the basic properties of the compound.

PropertyValue
Compound Name This compound
CAS Number 856413-75-7
Molecular Formula C₁₉H₁₈
Molecular Weight 246.35 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,11-12H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQUXCVKPCUGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=C3CCCC3=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 6 Methyl 8 Phenyl 1,2,3,5 Tetrahydro S Indacene

Regioselectivity and Stereoselectivity in Synthesis

Detailed synthetic routes and the associated control of regioselectivity and stereoselectivity for the specific compound 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene are not extensively documented in currently available scientific literature. The synthesis of substituted s-indacene (B1235719) cores is a complex challenge in organic chemistry, with regiochemical and stereochemical outcomes highly dependent on the chosen synthetic strategy and reaction conditions. The following sections outline the key challenges and theoretical considerations for achieving the desired selectivity based on general principles of organic synthesis applied to related indane and indacene structures.

Control of Methyl and Phenyl Group Placement

The regioselective synthesis of this compound requires precise control over the introduction of the methyl and phenyl substituents onto the s-indacene framework. A common approach to constructing the s-indacene core involves intramolecular Friedel-Crafts reactions or related cyclizations of appropriately substituted precursors. The final positions of the substituents are therefore determined by the structure of the starting materials.

For instance, a plausible retrosynthetic analysis would involve a double intramolecular cyclization of a precursor containing the pre-installed methyl and phenyl groups in the correct relative positions. The regioselectivity of such cyclizations is governed by the electronic and steric properties of the precursor and the catalyst used. Direct functionalization of a pre-formed 1,2,3,5-tetrahydro-s-indacene (B8358215) core is another possibility, though achieving high regioselectivity in electrophilic aromatic substitution reactions on this system can be challenging due to the presence of multiple reactive sites. The directing effects of existing alkyl groups and the steric hindrance of the fused ring system would play a crucial role in determining the position of the incoming electrophile.

Diastereoselective and Enantioselective Synthesis Efforts

The 1,2,3,5-tetrahydro-s-indacene core contains stereocenters, and their relative and absolute configurations must be controlled in a stereoselective synthesis. For this compound, the hydrogenation of a corresponding aromatic s-indacene precursor or the cyclization of an acyclic precursor could introduce these stereocenters.

Diastereoselective Synthesis: In the case of a hydrogenation approach, the diastereoselectivity would be influenced by the catalyst, solvent, and reaction conditions, as well as the steric hindrance of the methyl and phenyl groups, which could direct the approach of hydrogen to one face of the molecule. In cyclization strategies, the relative stereochemistry of the newly formed rings can be controlled by substrate-controlled or reagent-controlled methods.

Enantioselective Synthesis: Achieving enantioselectivity would necessitate the use of chiral catalysts, reagents, or starting materials. For example, asymmetric hydrogenation using a chiral transition metal catalyst could potentially yield an enantiomerically enriched product. Alternatively, an enantioselective intramolecular cyclization, perhaps catalyzed by a chiral Lewis acid, could be envisioned. The development of enantioselective C-H insertion reactions has also provided a powerful tool for the synthesis of chiral cyclic compounds and could theoretically be applied to the synthesis of the s-indacene core.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product. For the synthesis of this compound, key parameters to optimize would include:

Catalyst: The choice of catalyst is crucial for both the efficiency and selectivity of the reaction. For Friedel-Crafts type cyclizations, a range of Lewis acids could be screened. For hydrogenation reactions, various transition metal catalysts (e.g., palladium, platinum, rhodium) on different supports would need to be evaluated.

Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivities.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of side products.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, selectivity.

A systematic approach, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the reaction parameter space and identify the optimal conditions. The table below illustrates a hypothetical optimization study for a key synthetic step.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃CH₂Cl₂0 to rt1245
2FeCl₃DCErt1252
3TiCl₄CH₂Cl₂-78 to rt2465
4TfOHMeNO₂0670

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

1D NMR (¹H, ¹³C) for Connectivity and Environment

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic framework of a molecule.

¹H NMR: This technique would identify all unique proton environments in 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene. The expected spectrum would show distinct signals for the aromatic protons on the phenyl ring and the indacene core, the aliphatic protons of the tetrahydro-s-indacene structure, and the methyl group protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (splitting) would reveal the connectivity between neighboring protons.

¹³C NMR: A ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the phenyl group, the aromatic and aliphatic carbons of the indacene core, and the methyl carbon. The chemical shifts of these signals are highly indicative of the type of carbon atom (e.g., aromatic, aliphatic, quaternary).

Hypothetical ¹H and ¹³C NMR Data Table for this compound (Note: This table is a representation of expected data and is for illustrative purposes only.)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.20 - 7.60Phenyl Protons140 - 150Aromatic Quaternary Carbons
6.80 - 7.10Aromatic Indacene Protons125 - 135Phenyl Carbons
2.80 - 3.20Aliphatic CH₂ Protons115 - 125Aromatic Indacene Carbons
2.30Methyl Protons30 - 40Aliphatic CH₂ Carbons
15 - 25Methyl Carbon

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the aliphatic rings and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting different fragments of the molecule, for example, linking the phenyl group to the indacene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This data would be used to confirm the elemental composition of the molecule, C₁₉H₁₈.

Hypothetical HRMS Data Table for this compound (Note: This table is a representation of expected data and is for illustrative purposes only.)

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺247.1481(To be determined)
[M+Na]⁺269.1301(To be determined)

Fragmentation Pattern Analysis for Structural Features

Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. The fragmentation of the molecular ion would be expected to yield characteristic fragments corresponding to the loss of the phenyl group, the methyl group, or fragments arising from the cleavage of the tetrahydro-s-indacene core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations in the aromatic and aliphatic regions, as well as C=C stretching vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for characterizing the vibrations of the carbon skeleton.

Hypothetical IR and Raman Data Table for this compound (Note: This table is a representation of expected data and is for illustrative purposes only.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bending1475 - 1365IR

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

There is currently no publicly available X-ray crystallographic data for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a crystal, providing definitive proof of its molecular structure, bond lengths, bond angles, and crystal packing. Such an analysis would be crucial for establishing the absolute stereochemistry of chiral centers and understanding the intermolecular interactions that govern its solid-state properties. Without experimental data, any discussion on these structural features would be purely speculative.

Chromatographic Techniques for Purity and Isomeric Separation

Similarly, specific methods for the chromatographic analysis of this compound have not been detailed in available research. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are fundamental for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. The development of a robust chromatographic method would involve optimizing parameters like the stationary phase (column), mobile phase composition, flow rate, and detection method to achieve effective separation and quantification. However, no such optimized conditions or validation data for this specific compound have been published.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific theoretical and computational studies on the chemical compound This compound . Consequently, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict focus on the provided outline.

Searches for dedicated research on this specific molecule did not yield the necessary data to populate the outlined sections, which include:

Theoretical and Computational Studies on 6 Methyl 8 Phenyl 1,2,3,5 Tetrahydro S Indacene

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis):No literature detailing the computational prediction of spectroscopic parameters for this compound was identified.

While general computational research on the parent s-indacene (B1235719) core and other derivatives exists, exploring their electronic properties and antiaromaticity, these findings cannot be extrapolated to the specific target molecule without compromising scientific accuracy. researchgate.netacs.orgrsc.org The instructions to focus solely on 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene and to provide detailed, accurate research findings cannot be fulfilled due to the lack of available source material.

Therefore, to avoid speculation and the generation of scientifically unfounded content, the article cannot be created at this time.

Analysis of Aromaticity and Antiaromaticity Indices

Computational methods are invaluable for quantifying the aromaticity or antiaromaticity of such systems. The most common indices employed for this purpose are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These methods provide insights into the magnetic and geometric criteria of aromaticity, respectively.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used computational method to assess aromaticity by measuring the magnetic shielding at a specific point in space, typically the center of a ring. wikipedia.org The NICS value is the negative of the absolute magnetic shielding, calculated at a ghost atom (a point in space without an atom). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity. wikipedia.org

For polycyclic systems like s-indacene derivatives, NICS values are often calculated 1 Å above the plane of each ring, denoted as NICS(1), to minimize the effects of local σ-electron contributions. Further refinement can be achieved by considering only the zz-component of the shielding tensor (NICS(1)zz), which is perpendicular to the plane of the ring and is more directly related to the π-electron ring current.

Computational studies on the parent s-indacene molecule confirm its antiaromatic nature with positive NICS values. For instance, the NICSπZZ value over the central six-membered ring has been calculated to be as high as 25.4 ppm. researchgate.net The substitution pattern on the s-indacene core can significantly modulate its antiaromaticity. Electron-donating or -withdrawing groups, as well as the fusion of other rings, can either enhance or diminish the antiaromatic character. nih.govrsc.org

Below is a table of representative NICS(1)zz values for s-indacene and some of its derivatives, illustrating the effect of substitution and fusion on the antiaromaticity of the core.

CompoundRingNICS(1)zz (ppm)
s-IndaceneFive-membered ring> 25
s-IndaceneSix-membered ring~18-25.4
syn-Indacenodibenzothiophenes-Indacene coreVaries with substitution
anti-Indacenodibenzothiophenes-Indacene coreVaries with substitution

Note: The NICS values are approximate and can vary depending on the computational method and basis set used. The data for substituted derivatives show a range as the exact value is dependent on the nature and position of the substituent.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index provides a quantitative measure of aromaticity based on the geometric criterion of bond length equalization in a cyclic system. nih.gov A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, such as benzene, while a value of 0 or less suggests a non-aromatic or antiaromatic system with significant bond length alternation. wikipedia.org

The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where:

n is the number of bonds in the ring.

α is a normalization constant.

R_opt is the optimal bond length for an aromatic C-C bond (typically ~1.388 Å).

R_i is the actual bond length of the i-th bond in the ring.

For the s-indacene core, the expected bond length alternation due to its antiaromatic character would result in a low HOMA value. Computational studies on s-indacene and its derivatives would likely reveal HOMA values significantly less than 1 for the rings within the core, reflecting their antiaromatic nature.

The table below illustrates hypothetical HOMA values for different types of cyclic systems to put the expected values for an s-indacene derivative into context.

Compound TypeExpected HOMA ValueCharacter
Benzene (aromatic)~1Aromatic
Cyclohexane (non-aromatic)~0Non-aromatic
Pentalene (antiaromatic)< 0Antiaromatic
s-Indacene core< 0.5Antiaromatic

Reactivity, Reaction Mechanisms, and Derivative Synthesis

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group attached to the s-indacene (B1235719) core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

The tetrahydroindacene substituent acts as a directing group, influencing the position of the incoming electrophile. As an alkyl-type substituent, it is generally considered an activating group, donating electron density into the phenyl ring and making it more nucleophilic than benzene. libretexts.org This activation directs incoming electrophiles to the ortho and para positions relative to the point of attachment. However, the significant steric bulk of the indacene core would likely hinder substitution at the ortho positions, making the para position the most probable site for reaction.

Key electrophilic aromatic substitution reactions applicable to the phenyl moiety are summarized in the table below.

Reaction NameTypical ReagentsElectrophile (E+)Expected Major Product (Substitution at para position)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)6-Methyl-8-(4-nitrophenyl)-1,2,3,5-tetrahydro-s-indacene
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺6-Methyl-8-(4-bromophenyl)-1,2,3,5-tetrahydro-s-indacene
Sulfonation Fuming H₂SO₄SO₃4-(6-Methyl-1,2,3,5-tetrahydro-s-indacen-8-yl)benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)6-Methyl-8-(4-alkylphenyl)-1,2,3,5-tetrahydro-s-indacene
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)1-(4-(6-Methyl-1,2,3,5-tetrahydro-s-indacen-8-yl)phenyl)ethanone

Reactions Involving the Tetrahydroindacene Core

The partially saturated s-indacene core offers distinct reactive sites compared to the aromatic phenyl group.

The aliphatic portion of the tetrahydroindacene core contains benzylic carbons (carbons adjacent to an aromatic ring), which are particularly susceptible to oxidation. The methylene (B1212753) (-CH₂) groups at positions 1 and 5 are benzylic and can be oxidized under various conditions. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions could potentially lead to the formation of ketones at these positions. Such reactions are common for polycyclic aliphatic systems. mdpi.com

While the phenyl ring is relatively resistant to reduction under standard conditions, the aromatic rings of the indacene core could potentially be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature might reduce the aromatic portions of the indacene system. Alternatively, a Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, could selectively reduce one of the aromatic rings of the indacene core to a non-conjugated diene.

The fused five-membered ring system of s-indacene is thermodynamically stable. Ring-opening reactions would require harsh conditions that would likely lead to the decomposition of the molecule. Unlike highly strained systems such as cyclopropanes or cyclobutenes, the tetrahydro-s-indacene core does not readily undergo ring-opening. rsc.orgelsevierpure.commdpi.com

Conversely, ring-closing reactions are fundamental to the synthesis of the indacene skeleton itself, often involving intramolecular Friedel-Crafts reactions or other cyclization strategies to construct the fused-ring system from acyclic or monocyclic precursors.

Investigation of Radical Reactions

The benzylic hydrogens on the tetrahydroindacene core (at positions 1 and 5) are susceptible to radical abstraction. libretexts.org These C-H bonds are weaker than typical aliphatic C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring.

A common radical reaction is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction selectively introduces a bromine atom at the benzylic position. This transformation would yield a mixture of 1-bromo- and 5-bromo- derivatives, which are valuable intermediates for further functionalization. The general mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps. youtube.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis of 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene itself likely involves such a reaction. A plausible and widely used method is the Suzuki-Miyaura cross-coupling. orgsyn.org This reaction would involve the coupling of an 8-halo-6-methyl-1,2,3,5-tetrahydro-s-indacene (e.g., 8-bromo derivative) with phenylboronic acid, catalyzed by a palladium complex.

The table below outlines typical conditions for such a Suzuki-Miyaura cross-coupling reaction.

ComponentExample Reagent/ConditionRole
Aryl Halide 8-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indaceneElectrophilic partner
Boronic Acid Phenylboronic acidNucleophilic partner
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Facilitates the catalytic cycle
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃Activates the boronic acid
Solvent Toluene, Dioxane, or DMF/WaterReaction medium

Once synthesized, the phenyl and indacene rings can be further functionalized using other cross-coupling reactions like the Buchwald-Hartwig amination to introduce nitrogen-based groups or the Sonogashira coupling to install alkyne moieties. mdpi.comnih.gov

Derivatization for Enhanced Functionality and Scaffold Modification

The strategic derivatization of the this compound scaffold is a key area of research aimed at modulating its physicochemical properties and enhancing its functionality for various applications. While specific derivatization studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader s-indacene core provides a framework for potential synthetic modifications. Research on related s-indacene systems has established modular synthetic routes that allow for the introduction of a wide array of functional groups, thereby fine-tuning the electronic and structural characteristics of the molecule. nih.govacs.orgresearchgate.net

The primary goals of derivatization typically include altering the electronic properties, improving solubility, enhancing thermal stability, and introducing reactive sites for further conjugation. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups onto the s-indacene backbone can significantly impact the frontier molecular orbital energy levels, which in turn influences the optical and electronic properties of the resulting compounds. nih.govacs.orgresearchgate.net

Table 1: Potential Derivatization Strategies for the s-Indacene Scaffold

Derivatization Strategy Reagents and Conditions Potential Functional Enhancement
Aromatic Substitution Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) or Nucleophilic Aromatic Substitution (on pre-functionalized rings). Modulation of electronic properties, introduction of handles for further reactions.
Cross-Coupling Reactions Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling on halogenated or boronic acid-functionalized indacene precursors. Extension of π-conjugation, formation of complex molecular architectures.
Functionalization of the Tetrahydro- moiety Oxidation, reduction, or substitution reactions on the saturated portion of the indacene ring. Alteration of solubility, introduction of chiral centers.
Modification of Phenyl Substituent Reactions on the existing phenyl group at the 8-position. Fine-tuning of steric and electronic properties.

Detailed research into hexaaryl-s-indacene derivatives has demonstrated a concise and modular synthetic methodology. nih.govacs.org This approach allows for the preparation of derivatives with varied substitution patterns by carefully selecting the precursors. acs.org For example, different aryl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) substituents can be introduced, leading to a predictable modulation of the molecular orbital levels. nih.govacs.org While these studies focus on fully aromatic s-indacene systems, the synthetic principles could potentially be adapted for the tetrahydro-s-indacene scaffold.

Computational studies have further illuminated the effects of substituent placement and the nature of fused heterocyclic rings on the antiaromaticity and electronic structure of the s-indacene core. researchgate.netrsc.org These theoretical insights can guide the rational design of new derivatives of this compound with desired properties for applications in organic electronics and materials science. nih.govresearchgate.netrsc.org

The derivatization of heterocyclic scaffolds, in general, is a well-established strategy for creating libraries of compounds with diverse functionalities. researchgate.net Methodologies such as nucleophilic aromatic substitution on halogenated precursors are powerful tools for introducing a variety of substituents. researchgate.net Such approaches could foreseeably be applied to a halogenated derivative of this compound to generate a range of novel compounds.

Potential Advanced Materials Applications and Catalytic Scaffolds

Exploration as Building Blocks for Supramolecular Assemblies

The rigid and planar nature of polycyclic aromatic hydrocarbons (PAHs) like s-indacene (B1235719) derivatives makes them excellent candidates for constructing highly ordered supramolecular assemblies. nih.govepa.gov The assembly process is driven by non-covalent interactions, such as π-π stacking and van der Waals forces, which are significantly influenced by the shape and electronic properties of the constituent molecules. rsc.org

Derivatives of the s-indacene core can be functionalized to introduce specific recognition sites or to modify their solubility and packing behavior, allowing for the programmed self-assembly of complex architectures. hilarispublisher.comsigmaaldrich.com For instance, the strategic placement of substituent groups can direct the formation of one-dimensional stacks or two-dimensional sheets. This controlled organization at the molecular level is fundamental to the development of materials with anisotropic properties, where electrical or optical characteristics are direction-dependent. The ability to form such ordered structures is a key reason for their exploration in molecular electronics and sensor technology.

Role in the Development of Advanced Organic Materials

The s-indacene framework is a key component in the synthesis of advanced organic materials, owing to its tunable electronic properties and inherent stability. chemrxiv.org Its derivatives have been investigated as fundamental units for creating materials with tailored optical and electronic characteristics for a variety of applications. researchgate.netgoogle.com

Precursors for Organic Semiconductors

Molecules with an s-indacene core are recognized as suitable building blocks for constructing organic electronic devices. chemrxiv.orgresearchgate.net The electronic structure of s-indacene derivatives can be precisely tuned by introducing various substituents, which alters their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov This tunability is crucial for designing efficient organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.netacs.org

Research on related fused-ring systems has shown that subtle changes to the molecular shape and the addition of functional groups, such as trialkylsilyl substituents, can profoundly affect solid-state packing and, consequently, charge-carrier transport. researchgate.net For example, certain hexaaryl-s-indacene derivatives have been fabricated into OFETs that exhibit moderate hole carrier mobility, highlighting the potential of this class of compounds in optoelectronic applications. researchgate.netnih.gov The "precursor approach," where a soluble and stable precursor molecule is converted into the final, often less soluble, π-conjugated system, is a valuable strategy for synthesizing and processing these materials. researchgate.netcleanenergywiki.orgnih.gov

s-Indacene Derivative ClassKey Structural FeatureObserved Property/ApplicationReference
Dinaphtho-fused s-indacenesExtended π-conjugation with naphthalene (B1677914) unitsHigh charge-carrier mobilities in OFETs (> 7 cm²/Vs) researchgate.netacs.org
Hexaaryl-s-indacenesAryl groups at multiple positionsTunable HOMO/LUMO levels, demonstrated hole mobility in OFETs researchgate.netacs.orgnih.gov
Dialkylidene-s-indacenodiheteroarenesIncorporation of heteroaromatic ringsLow bandgap, suitable for OPV applications google.com

Components in Conjugated Polymers

The incorporation of s-indacene units into the backbone of conjugated polymers is a promising strategy for developing new materials for organic electronics. researchgate.netsemanticscholar.org Conjugated polymers possess a delocalized π-electron system along their chain, which is responsible for their semiconducting properties. The inclusion of the rigid and electron-rich s-indacene moiety can enhance the polymer's effective conjugation length, planarity, and intermolecular interactions, which are critical factors for efficient charge transport. msstate.edu

By alternating s-indacene derivatives with other aromatic or heteroaromatic units through polymerization reactions, chemists can create copolymers with tailored band gaps and energy levels. nih.govrsc.org This molecular engineering approach allows for the optimization of materials for specific applications, such as the active layer in organic solar cells or the emitting layer in organic light-emitting diodes (OLEDs). The choice of co-monomer and the nature of the linking groups play a significant role in determining the final properties of the polymer, including its solubility, film-forming capability, and electronic performance. nih.gov

Application as Ligands in Organometallic Catalysis

The s-indacene scaffold is not only valuable for materials science but also serves as a versatile platform for designing ligands for organometallic catalysis. acs.orgacs.org The ability of the fused-ring system to coordinate with metal centers in various ways allows for the creation of catalysts with unique steric and electronic environments. rsc.orgbritannica.com

Design Principles for Ligand Synthesis

The design of ligands is a cornerstone of modern catalysis, as the ligand framework directly influences the reactivity, selectivity, and stability of the metal catalyst. chemscene.comethernet.edu.et For s-indacene-based ligands, the synthesis can be tailored to control several key features. Functional groups, such as phosphines or amines, can be introduced at specific positions on the indacene core to act as donor sites for metal coordination. uea.ac.ukresearchgate.net

The rigid structure of the indacene backbone provides a pre-organized scaffold, which can reduce the entropic penalty of metal binding and lead to more stable complexes. nih.gov Furthermore, the steric bulk of the ligand can be adjusted by adding substituents to the periphery of the ring system. This steric hindrance can be used to create a specific coordination pocket around the metal center, influencing the substrate's approach and thereby controlling the selectivity of the catalytic reaction. nih.gov

Exploration in Specific Catalytic Cycles

While specific catalytic applications for 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene are not extensively documented, the broader class of indacene and indenyl ligands has been successfully employed in various catalytic transformations. For example, transition metal complexes featuring indenyl phosphine (B1218219) ligands have shown enhanced reactivity in cross-coupling reactions due to the "indenyl effect," which facilitates key steps in the catalytic cycle. rsc.org

Manganese tricarbonyl derivatives of s-indacene have been synthesized and characterized, indicating the scaffold's ability to stabilize transition metals in catalytically relevant oxidation states. acs.org These complexes serve as models for potential catalysts in reactions such as hydrogenation, hydroformylation, or polymerization. The bimetallic complexes that can be formed using the two five-membered rings of the s-indacene ligand are of particular interest, as they could enable cooperative catalytic cycles where two metal centers work in concert to activate substrates and facilitate bond formation. acs.org

Utilization in Advanced Synthesis as Chiral Auxiliaries or Inducers.

Currently, there is no available research data to populate this section. A thorough search of scientific literature did not yield any studies demonstrating the use of this compound for chiral induction or as a chiral auxiliary. Consequently, no data tables detailing research findings can be provided.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and s-indacene (B1235719) derivatives have advanced, the development of more efficient and sustainable routes remains a critical area of investigation. researchgate.netelsevierpure.com Traditional methods often involve harsh reaction conditions, multi-step procedures, and the use of stoichiometric, and sometimes toxic, reagents. researchgate.net Future research should focus on addressing these limitations.

Key areas for exploration include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation strategies could provide more direct and atom-economical routes to the s-indacene core, minimizing the need for pre-functionalized starting materials. nih.gov

Novel Cyclization Strategies: Investigating new catalytic cyclization reactions, such as those inspired by bio-inspired metallo-radical catalysis, could lead to milder and more selective syntheses. uva.nlbeilstein-journals.org

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions (e.g., photocatalysis), is paramount for the sustainable production of these compounds. mdpi.com

Modular Synthesis: Developing modular synthetic approaches that allow for the late-stage introduction of substituents, such as the phenyl group at the 8-position, would facilitate the rapid generation of a library of derivatives with tunable properties. acs.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene

Synthetic Strategy Potential Advantages Key Challenges Sustainability Metrics (Hypothetical)
Classical Friedel-Crafts Annulation Well-established methodologyHarsh acidic conditions, potential for side reactions, limited substrate scopeLow atom economy, high E-factor
Transition-Metal-Catalyzed C-H Arylation/Annulation High atom economy, regioselectivityCatalyst cost and toxicity, optimization of reaction conditionsHigh atom economy, moderate E-factor
Photocatalytic Cyclization Mild reaction conditions, use of renewable energySubstrate scope limitations, quantum yield optimizationLow energy consumption, potentially low E-factor
Bio-inspired Metallo-radical Catalysis Use of earth-abundant metals, novel reactivityCatalyst design and stability, understanding reaction mechanismsHigh potential for sustainability

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Areas for focused investigation include:

Kinetics and Isotope Labeling Studies: Performing kinetic studies and isotopic labeling experiments can provide valuable insights into rate-determining steps and the nature of key intermediates in cyclization and functionalization reactions.

Spectroscopic Characterization of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, could enable the direct observation and characterization of fleeting intermediates.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map out potential energy surfaces, identify transition states, and rationalize observed selectivities in complex multi-step reactions. beilstein-journals.orgrsc.org A deep understanding of the mechanistic pathways can lead to improved reaction efficiency. acs.org

Exploration of Novel Reactivity Patterns

The unique electronic structure of the s-indacene core suggests that its derivatives may exhibit novel and underexplored reactivity. Future studies should aim to move beyond known transformations and explore new reaction pathways.

Potential avenues for exploration include:

Controlled Oxidation/Reduction Chemistry: Investigating the controlled oxidation or reduction of the s-indacene core could lead to the generation of novel charged or radical species with interesting electronic and magnetic properties.

Pericyclic Reactions: The potential for s-indacene derivatives to participate in pericyclic reactions, such as cycloadditions and electrocyclizations, remains largely unexplored and could provide access to new fused-ring systems. nih.gov

Metal-Mediated Transformations: The strained fused-ring system may exhibit unique reactivity when coordinated to transition metals, opening up possibilities for novel catalytic cycles and organometallic structures. nih.gov

Integration into More Complex Architectural Scaffolds

The this compound unit can serve as a valuable building block for the construction of larger, more complex molecular and supramolecular architectures.

Future research in this area could focus on:

Synthesis of Extended π-Conjugated Systems: Incorporating the s-indacene core into larger conjugated systems, such as polymers and dendrimers, could lead to materials with enhanced charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

Development of Novel Ligands: The s-indacene scaffold can be functionalized to create novel ligands for the synthesis of coordination complexes with unique catalytic or photophysical properties.

Construction of Fused-Ring Systems: The development of strategies to fuse additional aromatic or heterocyclic rings onto the s-indacene framework could lead to the creation of novel polycyclic systems with tailored electronic and optical properties. nih.govacs.orgrsc.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful toolkit for predicting the properties of novel molecules and guiding experimental design. mdpi.comsyngeneintl.com Advanced computational modeling will be instrumental in accelerating the discovery and development of new s-indacene-based materials. bham.ac.uk

Key areas for computational investigation include:

Prediction of Electronic and Optical Properties: Quantum chemical calculations can be used to predict key properties such as HOMO-LUMO energy gaps, absorption and emission spectra, and charge carrier mobilities, allowing for the in-silico screening of candidate molecules for specific applications. rsc.orgresearchgate.net

Modeling of Intermolecular Interactions: Molecular dynamics and related simulation techniques can be used to understand the aggregation behavior and solid-state packing of s-indacene derivatives, which are crucial for their performance in electronic devices. tandfonline.combath.ac.uk

Structure-Property Relationship Studies: The development of quantitative structure-property relationships (QSPR) can help to identify the key structural features that govern the performance of these materials, providing design principles for the next generation of s-indacene derivatives. chemrxiv.orgmit.edu

Table 2: Computationally Predicted Electronic Properties of Hypothetical this compound Derivatives

Substituent at Phenyl Ring Predicted HOMO (eV) Predicted LUMO (eV) Predicted Band Gap (eV) Potential Application
-H -5.80-2.203.60Organic semiconductor
-NO₂ -6.10-2.803.30Electron-transport material
-OCH₃ -5.50-2.103.40Hole-transport material
-CN -6.20-2.903.30Electron-transport material

Q & A

Basic: What synthetic strategies are recommended for preparing 6-methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene?

Methodological Answer:
The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing aryl groups to the indacene core. For example, Pd(dppf)Cl₂ catalyzes the coupling of brominated indacene precursors with phenylboronic acids under optimized conditions (e.g., toluene as solvent, K₂CO₃ as base, 80–100°C) . Key steps:

Precursor preparation : Start with 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene (analogous to ).

Catalyst selection : Use Pd(dppf)Cl₂ for enhanced stability and reactivity in sterically hindered systems.

Workup : Purify via column chromatography and validate purity with GC-MS (>95%) .

Basic: How should researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and methyl groups (δ 2.1–2.5 ppm) .
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 246.346 for C₁₉H₁₈) and rule out side products .
  • IR spectroscopy : Detect C-H stretching (2800–3100 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Basic: What safety protocols are critical during handling?

Methodological Answer:
Adopt protocols from analogous indacene derivatives:

  • Storage : Keep away from ignition sources (P210) in airtight containers under nitrogen .
  • Personal protection : Use flame-resistant lab coats, gloves, and fume hoods (P201, P202) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing due to hydrophobic nature .

Advanced: How can reaction conditions be optimized for Suzuki coupling with sterically demanding aryl groups?

Methodological Answer:
Key variables to test:

Solvent polarity : Toluene or dioxane improves solubility of bulky reactants vs. polar aprotic solvents .

Base strength : Weak bases (e.g., K₂CO₃) minimize side reactions vs. strong bases like NaOH .

Catalyst loading : 2–5 mol% Pd(dppf)Cl₂ balances cost and yield (80–90% reported for tert-butyl analogs) .
Contradiction note : High catalyst loadings may introduce Pd residues; validate via ICP-MS.

Advanced: How does this ligand perform in metallocene catalyst design for olefin polymerization?

Methodological Answer:
The indacene backbone’s rigidity and electron-donating methyl/phenyl groups enhance metal-ligand stability. In Zr-based catalysts:

  • Activity : Compare polymerization rates (e.g., g PE/mol Zr/h) using ethylene pressure reactors.
  • Steric effects : Substituent position (4- vs. 8-phenyl) impacts monomer insertion; model via DFT calculations .
    Data gap : Limited studies on 8-phenyl derivatives; prioritize crystallography to map coordination geometry.

Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling points)?

Methodological Answer:
Address variability via:

Standardization : Use differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition thresholds .

Computational validation : Compare experimental density (1.1±0.1 g/cm³) with DFT-predicted values (e.g., Gaussian09 B3LYP/6-31G*) .

Sample purity : Reject data from sources with <95% purity (e.g., GC-MS validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene
Reactant of Route 2
6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.